molecular formula C21H20N4O4 B2727870 3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1037197-71-9

3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2727870
CAS No.: 1037197-71-9
M. Wt: 392.415
InChI Key: QLFDRWUUFOTLPM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyrazolidin and oxadiazole rings, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the pyrazolidin ring: This can be achieved through the reaction of hydrazine derivatives with appropriate diketones.

    Construction of the oxadiazole ring: This step often involves the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyrazolidin ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: As a tool for studying cellular processes and molecular interactions.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the oxadiazole and pyrazolidin rings suggests potential interactions with a variety of molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazolidin ring.

    5-(4-Ethoxyphenyl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group.

    Pyrazolidin derivatives: Compounds with similar pyrazolidin structures but different substituents.

Uniqueness

The combination of the dimethoxyphenyl group, ethoxyphenyl group, pyrazolidin ring, and oxadiazole ring in a single molecule makes 3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole unique. This structural complexity may confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-4-28-15-8-5-13(6-9-15)16-12-17(24-23-16)21-22-20(25-29-21)14-7-10-18(26-2)19(11-14)27-3/h5-11,16-17,23-24H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIOPDPKBOKYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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